molecular formula C19H22N2O4S2 B2471765 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 942008-51-7

2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2471765
CAS No.: 942008-51-7
M. Wt: 406.52
InChI Key: CGRRVQAZCQWWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cycloheptathiophene core fused with a seven-membered cycloheptane ring. Key functional groups include:

  • A 3-carboxamide group at position 3 of the thiophene ring.
  • A 2-acetamido substituent at position 2, bearing a 4-methanesulfonylphenyl moiety.

The cycloheptane ring introduces conformational flexibility, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRVQAZCQWWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiophene derivatives .

Scientific Research Applications

2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohepta[b]thiophene Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-(4-Methanesulfonylphenyl)acetamido Carboxamide Methanesulfonyl, carboxamide ~447.5 (calculated)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino Ethoxycarbonyl Hydroxyphenyl, ester 390.14 (HRMS-ESI)
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido Ethoxycarbonyl Nitrobenzamido, ester ~429.4 (calculated)
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (2-Hydroxynaphthyl)imino Nitrile Schiff base, nitrile ~372.4 (calculated)

Key Observations:

  • Position 3 Substitution : The target compound’s carboxamide group contrasts with esters (e.g., 6o ) or nitriles (e.g., ). Carboxamides generally improve metabolic stability and hydrogen-bonding capacity compared to esters or nitriles.
  • Position 2 Substitution : The methanesulfonylphenyl acetamido group in the target compound is distinct from nitrobenzamido (e.g., ), hydroxyphenyl (e.g., ), or Schiff base substituents (e.g., ). Methanesulfonyl groups enhance solubility and may reduce toxicity compared to nitro groups.

Physicochemical Properties

  • Solubility : The target compound’s methanesulfonyl and carboxamide groups confer higher aqueous solubility compared to ester- or nitrile-containing analogs (e.g., ).
  • Stability : The carboxamide group in the target compound is less prone to hydrolysis than esters (e.g., ) or Schiff bases (e.g., ).

Biological Activity

The compound 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a novel synthetic derivative belonging to the cyclohepta[b]thiophene family. This class of compounds has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 319.4 g/mol. The structure features a cyclohepta[b]thiophene core linked to a methanesulfonylphenyl acetamido group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H17N3O3SC_{15}H_{17}N_{3}O_{3}S
Molecular Weight319.4 g/mol
CAS NumberNot available

Antiproliferative Activity

Recent studies have indicated that compounds containing the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative properties against various cancer cell lines. For example, a related compound demonstrated submicromolar growth inhibition (GI50) values in A549 non-small cell lung cancer cells and other cancer lines such as OVACAR-4 and T47D .

The proposed mechanisms through which these compounds exert their antiproliferative effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have confirmed that treatment with these compounds activates caspases (3, 8, and 9), which are critical mediators of apoptosis .

Case Studies

  • Study on A549 Cell Line : In vitro tests revealed that the compound resulted in G2/M phase cell cycle arrest in A549 cells. The study reported an IC50 value of approximately 0.69 µM, indicating strong efficacy against this cell line .
  • In Vivo Efficacy : In a murine model (CT26), administration of the compound led to a significant reduction in tumor growth compared to controls. This suggests potential for further development as an anticancer agent .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other related derivatives:

Compound NameGI50 (µM)Mechanism
Cyclohepta[b]thiophene derivative A0.69Tubulin polymerization inhibition
Cyclohepta[b]thiophene derivative B2.01Apoptosis induction
Cyclohepta[b]thiophene derivative C1.11Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.